molecular formula C8H14N4O B3196906 N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1001519-26-1

N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B3196906
CAS No.: 1001519-26-1
M. Wt: 182.22 g/mol
InChI Key: ZPGAAFQVXHWBSJ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1519-26-1) is a pyrazole-derived carboxamide with a molecular formula of C₈H₁₄N₄O and a molecular weight of 182.23 g/mol . The compound features a 1,5-dimethyl-substituted pyrazole core linked to a carboxamide group at position 3, with an ethylamine side chain. Its purity in commercial preparations is typically 95% .

Properties

IUPAC Name

N-(2-aminoethyl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6-5-7(11-12(6)2)8(13)10-4-3-9/h5H,3-4,9H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGAAFQVXHWBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205202
Record name N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001519-26-1
Record name N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001519-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The aminoethyl group facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity. Additionally, the pyrazole ring is known for its diverse pharmacological properties, acting as a scaffold for various bioactive compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives were tested against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, revealing IC50 values that indicate potent anticancer activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundHepG25.35
N-(2-aminoethyl)-1H-pyrazole-5-carboxamideA5498.74
3-(2-aminoethyl)-5-hydroxy-1H-pyrazoleC65.13

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are recognized for their efficacy against various microbial strains. Studies indicate that these compounds can inhibit bacterial growth and show antifungal activity, making them potential candidates for treating infections .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study focused on synthesizing novel pyrazole derivatives reported promising results in terms of their biological evaluation. The synthesized compounds exhibited varying degrees of cytotoxicity against cancer cell lines and showed potential as therapeutic agents .

Study 2: Structural Characterization and Genotoxicity

Another investigation characterized coordination complexes based on pyrazole ligands. These complexes demonstrated competitive antifungal activities while exhibiting low genotoxicity compared to standard antibiotics . This highlights the safety profile of pyrazole derivatives in therapeutic applications.

Scientific Research Applications

Chemical and Synthetic Applications

Building Block in Organic Synthesis
N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert the carbothioyl group to thiols or thioethers.
  • Substitution : The aromatic ring in the dimethylaniline moiety can undergo electrophilic substitution reactions.

These reactions enable the generation of numerous derivatives that can be utilized in further research and development.

Biological Research Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar pyrazole frameworks can inhibit the growth of various pathogens and cancer cell lines. For instance:

  • Antimicrobial Activity : A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a potential therapeutic role for this compound.

Medical Applications

Therapeutic Agent Development
Ongoing research is exploring the potential of this compound as a therapeutic agent. Its mechanism of action involves interaction with specific molecular targets, which may lead to modulation of biological pathways relevant to disease treatment. Notably:

  • Selective Antagonism : The compound has been investigated for its role as a selective antagonist for certain receptors implicated in various diseases, including neurological disorders.

Industrial Applications

Material Development and Agrochemicals
In industrial settings, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its properties make it suitable for applications such as:

  • Agrochemicals : The compound can be used in developing pesticides or herbicides due to its reactivity and ability to form derivatives with desired biological activity.
  • Pharmaceuticals : As an intermediate in drug synthesis, it facilitates the production of complex pharmaceutical compounds.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their antimicrobial efficacy. Among these, this compound showed promising results against resistant bacterial strains.
  • Cancer Cell Apoptosis Induction :
    In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines through specific pathways involving caspase activation.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The pyrazole carboxamide scaffold allows for diverse substitutions, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1,5-dimethyl; 3-carboxamide-N-(2-aminoethyl) C₈H₁₄N₄O 182.23 High polarity due to aminoethyl group
N-(2-adamantyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide 1,5-dimethyl; 4-chloro; 3-carboxamide-N-(2-adamantyl) C₁₆H₂₂ClN₃O 307.82 Bulky adamantyl group enhances lipophilicity
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide 1-(4-methylsulfonylphenyl); 5-naphth-2-yl; 3-carboxamide-N-(di-tert-butyl-hydroxyphenyl) C₃₃H₃₇N₃O₆S 603.24 Sulfonyl and naphthyl groups improve enzyme-binding affinity
4-(2-(2-Bromophenoxy)ethyl)-N-(2-hydroxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 1,5-dimethyl; 4-(2-bromophenoxyethyl); 3-carboxamide-N-(2-hydroxyethyl) C₁₆H₂₁BrN₄O₃ 399.27 Bromophenoxy and hydroxyethyl enhance solubility

Physicochemical Properties

Property Target Compound Adamantyl Derivative Sulfonyl-Naphthyl Derivative
LogP (Predicted) ~0.5 ~4.2 ~3.8
Water Solubility Moderate Low Low
Hydrogen Bond Donors 2 1 3

The aminoethyl group in the target compound increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to adamantyl or naphthyl derivatives.

Q & A

Q. What experimental methods are recommended for characterizing the thermal stability and decomposition pathways of N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for studying thermal stability. For example, TGA can identify decomposition temperatures (e.g., sharp single-stage decomposition above 300°C observed in structurally similar amides ), while DSC provides insights into phase transitions (e.g., endothermic peaks correlating with mesophasic changes). Specific heat capacity (Cp) measurements via modulated DSC can further elucidate gelation dynamics if the compound is used in supramolecular systems . Cross-validate results with FTIR or NMR to confirm structural integrity post-thermal stress.

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : Synthetic routes often involve coupling reactions between pyrazole carboxylic acid derivatives and aminoethylamines. Use coupling agents like EDCI/HOBt in DMF to enhance yield . Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol can isolate the product. Monitor reaction progress using LC-MS and confirm purity via HPLC (>95%). Structural analogs emphasize the importance of protecting the aminoethyl group during synthesis to prevent side reactions .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation from a DMSO/water mixture. Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze data . Key parameters include orthorhombic space groups (e.g., P212121) and hydrogen-bonding networks (e.g., N–H···O interactions observed in related pyrazole carboxamides ). Validate against computational models (DFT-optimized geometries) to resolve ambiguities.

Advanced Research Questions

Q. How can researchers address contradictions in thermal decomposition data across studies?

  • Methodological Answer : Discrepancies in TGA/DSC results (e.g., decomposition ranges, Cp values) may arise from differences in sample purity, heating rates, or instrument calibration. Standardize protocols: use heating rates of 10°C/min under nitrogen flow and high-purity samples (>99%). Replicate experiments in triplicate and compare with structurally characterized analogs (e.g., N-(2-aminoethyl)-oleamide gels ). Apply Kissinger or Flynn-Wall-Ozawa kinetic models to quantify activation energies and identify decomposition mechanisms .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer : Modify functional groups systematically: (i) Replace the aminoethyl group with other alkylamines to assess hydrophilicity; (ii) Vary pyrazole substituents (e.g., methyl vs. phenyl groups) to probe steric effects. Test derivatives in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell viability). Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like kinases or GPCRs, leveraging crystallographic data for force-field parameterization .

Q. How can computational modeling resolve ambiguities in experimental spectral data (e.g., NMR, IR)?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR vibrational frequencies. Compare with experimental data to assign peaks (e.g., carbonyl stretches near 1680 cm⁻¹ in carboxamides ). For NMR, use gauge-including atomic orbital (GIAO) methods to predict δH/δC values. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

Q. What experimental approaches can elucidate the compound’s interaction with lipid bilayers or gel-phase matrices?

  • Methodological Answer : Employ fluorescence anisotropy or surface plasmon resonance (SPR) to study membrane binding. For gelation studies, prepare oil gels (e.g., mustard oil) with this compound and analyze rheological properties (storage/loss moduli) . Use small-angle X-ray scattering (SAXS) to probe mesophase transitions and compare with DSC endotherms.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
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N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

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